Dehydroandrographolide succinate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

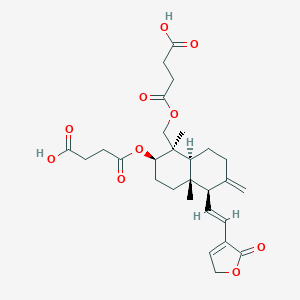

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32)/b6-5+/t19-,20+,21-,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHKMAIVPFVDNU-GPTWTFMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026359 | |

| Record name | Dehydroandrographolide succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786593-06-4 | |

| Record name | Dehydroandrographolide succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0786593064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroandrographolide succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14-DEOXY-11,12-DEHYDROANDROGRAPHOLIDE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X50BP49M1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

dehydroandrographolide succinate biological activity

An In-depth Technical Guide on the Biological Activity of Dehydroandrographolide Succinate

Introduction

This compound (DAS), a derivative of dehydroandrographolide, is a prominent bioactive compound extracted from Andrographis paniculata.[1] This plant, often referred to as a "natural antibiotic," has a long history in traditional Chinese medicine for its heat-clearing, detoxifying, and anti-inflammatory properties.[1] DAS is synthesized to improve the poor solubility and bioavailability of its parent compound, dehydroandrographolide.[1] Clinically, various formulations, including Potassium this compound (PDS) and Potassium Sodium this compound, are widely used, particularly in China and other Asian countries, for the treatment of viral pneumonia, upper respiratory tract infections, and other inflammatory conditions.[1][2][3] This guide provides a comprehensive overview of the biological activities of DAS, its mechanisms of action, quantitative pharmacological data, and key experimental protocols for researchers and drug development professionals.

Pharmacological Activities

This compound exhibits a broad spectrum of pharmacological effects, including antiviral, anti-inflammatory, antithrombotic, and potential anticancer properties.

Antiviral Activity

DAS has demonstrated significant efficacy against various viruses. A notable example is its potent inhibitory effect on the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), a pathogen causing substantial economic losses in the swine industry.[4][5] Studies have shown that its potassium salt (PDS) significantly inhibits the replication of multiple PRRSV strains in a dose-dependent manner in both Marc-145 cells and primary porcine alveolar macrophages (PAMs).[4][5] The antiviral mechanism is multifaceted, involving the inhibition of PRRSV-induced NF-κB activation, reduction of oxidative stress, and, uniquely for PDS, direct interaction with viral particles to inactivate them.[4]

Anti-inflammatory Activity

The anti-inflammatory properties of DAS are well-documented and are central to its therapeutic use. The primary mechanism involves the modulation of key inflammatory pathways. DAS effectively inhibits the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[4][6] By suppressing NF-κB, DAS reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4] Further research indicates that DAS can suppress inflammation by blocking the interaction between lipopolysaccharide (LPS) and Toll-like receptor 4 (TLR4).[7] Additionally, it has been shown to alleviate rheumatoid arthritis by inhibiting neutrophil activation via the Leukocyte mono-immunoglobulin-like receptor 3 (LMIR3).[8]

Antithrombotic Activity

Recent studies have revealed the potential of DAS as an antithrombotic agent. It has been shown to significantly inhibit platelet aggregation in a dose-dependent manner.[9][10] The mechanism behind this effect involves the reduction of thromboxane B2 (TXB2) levels, a stable metabolite of the potent platelet aggregator thromboxane A2.[9][10] Furthermore, DAS demonstrates anticoagulant properties by enhancing the activity of antithrombin III (AT-III), a key inhibitor of coagulation cascade enzymes.[9] Unlike aspirin, which can cause gastric mucosal hemorrhage, DAS has shown a protective effect on the gastric mucosa in animal models, suggesting a better safety profile for antithrombotic applications.[9]

Anticancer Activity

While most research on anticancer effects has focused on the parent compounds, andrographolide and dehydroandrographolide, the findings suggest potential for DAS. Dehydroandrographolide has been shown to inhibit the proliferation, migration, and invasion of colon and oral cancer cells.[1][11] The underlying mechanisms involve the induction of cell cycle arrest and the modulation of NF-κB, AP-1, and SP-1 signaling pathways.[11] Andrographolide, a related compound, also inhibits cancer cell proliferation and induces apoptosis by modulating pathways such as PI3K/Akt and NF-κB.[12][13][14] Given that DAS is a derivative designed for better clinical applicability, exploring its specific anticancer activities is a promising area for future research.

Mechanism of Action & Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

A primary mechanism underpinning the antiviral and anti-inflammatory effects of DAS is the potent inhibition of the NF-κB pathway.[4] In response to stimuli like viral infections (e.g., PRRSV) or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4] This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory cytokines.[4][15] DAS intervenes by inhibiting both the degradation of IκBα and the nuclear translocation of the p65 subunit, thereby blocking the downstream inflammatory cascade.[4]

References

- 1. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound potassium sodium salt | TargetMol [targetmol.com]

- 4. Andrographolide and Its Derivative Potassium Dehydrographolide Succinate Suppress PRRSV Replication in Primary and Established Cells via Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 786593-06-4 | FD145224 [biosynth.com]

- 7. Anti-Inflammatory Activity of Dehydroandrographolide by TLR4/NF-κB Signaling Pathway Inhibition in Bile Duct-Ligated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dehydroandrographolide alleviates rheumatoid arthritis by inhibiting neutrophil activation via LMIR3 in collagen induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The antithrombosis effect of this compound: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Andrographolide as a Multi-Target Therapeutic Agent in Diabetic Nephropathy: Insights into STAT3/PI3K/Akt Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inactivation of PI3K/Akt signaling mediates proliferation inhibition and G2/M phase arrest induced by andrographolide in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroandrographolide Succinate: A Technical Whitepaper on its Antiviral and Antibacterial Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydroandrographolide succinate (DAS), a water-soluble derivative of the active compound dehydroandrographolide found in the plant Andrographis paniculata, has garnered significant attention for its therapeutic properties. This document provides a comprehensive technical overview of the existing scientific literature on the antiviral and antibacterial activities of this compound. While substantial research has elucidated its potent antiviral mechanisms, particularly against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), its antibacterial profile is less defined and warrants further investigation. This whitepaper synthesizes quantitative data, details experimental methodologies, and presents visual representations of key signaling pathways to serve as a valuable resource for the scientific community engaged in the discovery and development of novel antimicrobial agents.

Antiviral Activity of this compound

This compound has demonstrated significant in vitro efficacy against a range of viruses. The most comprehensive data available pertains to its activity against PRRSV, a major pathogen in the swine industry.

Quantitative Antiviral Data

The antiviral potency of this compound (referred to as PDS in the cited study) has been quantified against several strains of PRRSV. The following table summarizes the key efficacy and toxicity parameters.

| Parameter | Virus Strain | Cell Line | Value | Reference |

| EC50 | GD-HD | Marc-145 | 57.15 µmol/L | [1] |

| XH-GD | Marc-145 | 85.41 µmol/L | [1] | |

| NADC30-like | Marc-145 | Not Specified | [1] | |

| GD-HD | PAMs | 47.16 µmol/L | [2] | |

| CC50 | Marc-145 | 29,409 µmol/L | [1] | |

| Selectivity Index (SI) | GD-HD | Marc-145 | >515 | [1] |

| XH-GD | Marc-145 | >344 | [1] |

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills half of the cells in a culture. SI (Selectivity Index): The ratio of CC50 to EC50, indicating the therapeutic window of a drug.

Mechanism of Antiviral Action

The primary antiviral mechanism of this compound involves the modulation of host signaling pathways, particularly the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a crucial role in the inflammatory response and viral replication.[1][2]

-

Inhibition of NF-κB Activation: this compound has been shown to suppress the activation of the NF-κB signaling pathway induced by PRRSV infection.[1][2] It inhibits the phosphorylation and degradation of IκBα (inhibitor of kappa B), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[2] This disruption of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are often exploited by viruses to facilitate their replication.[2]

-

Direct Virucidal Activity: Interestingly, studies have suggested that this compound, but not its parent compound andrographolide, may possess direct virucidal activity against PRRSV particles.[1][2]

-

Reduction of Oxidative Stress: PRRSV infection can induce oxidative stress in host cells. This compound has been observed to mitigate this by reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[2]

Experimental Protocols: Antiviral Assays

The following protocols are based on methodologies described in the cited literature for assessing the antiviral activity of this compound against PRRSV.[1][2]

-

Cells: Marc-145 cells (a monkey kidney cell line) and primary porcine alveolar macrophages (PAMs) are commonly used for PRRSV propagation and antiviral assays.

-

Virus: Various strains of PRRSV, such as GD-HD, XH-GD, and NADC30-like strains, can be used. Virus titers are determined by standard methods like the 50% tissue culture infectious dose (TCID50) assay.

-

Seed Marc-145 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 24-48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the CC50 value from the dose-response curve.

-

Seed Marc-145 cells in 96-well plates.

-

Infect the cells with PRRSV at a specific multiplicity of infection (MOI), for example, 0.05.

-

After a 2-hour adsorption period, remove the virus inoculum and add a medium containing various concentrations of this compound.

-

Incubate the plates for 24 hours.

-

Fix the cells with a cold acetone-methanol solution.

-

Incubate with a primary antibody against a viral protein (e.g., PRRSV N protein).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Observe the cells under a fluorescence microscope and quantify the fluorescence intensity to determine the percentage of infected cells.

-

Calculate the EC50 value from the dose-response curve.

-

Infect Marc-145 cells with PRRSV and treat with this compound.

-

Lyse the cells at a specific time point post-infection.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against total and phosphorylated forms of p65 and IκBα.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Signaling Pathway Diagram

Caption: Antiviral mechanism of this compound.

Antibacterial Activity of this compound

While this compound is clinically used in some regions for treating bacterial infections, there is a notable scarcity of published, peer-reviewed data quantifying its direct antibacterial activity.[3][4] Much of the available information pertains to its parent compounds, andrographolide and dehydroandrographolide, or other derivatives.

Quantitative Antibacterial Data

Potential Mechanisms of Antibacterial Action

Based on studies of related compounds and the general understanding of diterpenoids from Andrographis paniculata, the potential antibacterial mechanisms of this compound could involve:

-

Inhibition of Biofilm Formation: As demonstrated with DDAG, this compound may interfere with the ability of bacteria to form biofilms, which are crucial for their survival and resistance to antibiotics.[5]

-

Quorum Sensing Inhibition: Quorum sensing is a system of cell-to-cell communication in bacteria that regulates virulence factor expression. The parent compound, andrographolide, has been shown to inhibit quorum sensing in Listeria monocytogenes. It is plausible that this compound could have similar effects.

-

Enhancement of Innate Immunity: Dehydroandrographolide has been shown to up-regulate the expression of human β-defensin-2 (hBD-2), an antimicrobial peptide that is part of the innate immune system.[6] This suggests an indirect antibacterial effect by boosting the host's natural defenses.

Experimental Protocols: Antibacterial Assays

The following are generalized protocols that could be adapted to evaluate the antibacterial activity of this compound.

-

Prepare a twofold serial dilution of this compound in a 96-well microtiter plate with a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 105 CFU/mL).

-

Include positive (bacteria without drug) and negative (medium only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Grow bacteria in 96-well plates in the presence of sub-MIC concentrations of this compound for 24-48 hours to allow biofilm formation.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Stain the adherent biofilms with a 0.1% crystal violet solution.

-

Wash away the excess stain and allow the plates to dry.

-

Solubilize the bound dye with 30% acetic acid or ethanol.

-

Measure the absorbance at a specific wavelength (e.g., 595 nm) to quantify the biofilm biomass.

Logical Relationship Diagram

Caption: Proposed workflow for investigating antibacterial activity.

Clinical Trial Information

This compound injections have been used in clinical practice in some countries for the treatment of viral pneumonia and upper respiratory tract infections.[1][4] A meta-analysis of pediatric pneumonia clinical trials suggested that Potassium this compound Injection, in combination with conventional therapy, improved the overall response rate and accelerated the resolution of symptoms.[7] However, there is a lack of large-scale, randomized, placebo-controlled clinical trials published in international, peer-reviewed journals that specifically evaluate the efficacy and safety of this compound for either viral or bacterial infections according to stringent international standards. Further well-designed clinical trials are necessary to validate its therapeutic potential.

Conclusion and Future Directions

This compound exhibits promising and well-documented antiviral activity, particularly against PRRSV, primarily through the inhibition of the NF-κB signaling pathway. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical development of this compound as an antiviral agent.

In contrast, the antibacterial activity of this compound remains largely underexplored. While its clinical use for bacterial infections is reported, the lack of robust in vitro quantitative data, such as MIC values against a diverse panel of pathogenic bacteria, is a significant knowledge gap. Future research should focus on:

-

Systematic antibacterial screening: Determining the MICs of this compound against a wide range of Gram-positive and Gram-negative bacteria.

-

Elucidating the mechanism of action: Investigating whether the antibacterial effects are direct (e.g., cell wall or protein synthesis inhibition) or indirect (e.g., quorum sensing inhibition, host immune modulation).

-

In vivo efficacy studies: Evaluating the efficacy of this compound in animal models of bacterial infection.

-

Well-designed clinical trials: Conducting rigorous clinical trials to establish the safety and efficacy of this compound for the treatment of bacterial infections in humans.

Addressing these research gaps will be crucial in fully understanding and harnessing the therapeutic potential of this compound as a broad-spectrum antimicrobial agent.

References

- 1. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Andrographolide and Its Derivative Potassium Dehydrographolide Succinate Suppress PRRSV Replication in Primary and Established Cells via Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. In vitro anti-biofilm activity of 14-deoxy-11,12-didehydroandrographolide from Andrographis paniculata against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dehydroandrographolide enhances innate immunity of intestinal tract through up-regulation the expression of hBD-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 134418-28-3 | Dehydroandrographolide [phytopurify.com]

Methodological & Application

Application Notes and Protocols for Dehydroandrographolide Succinate In Vitro Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the in vitro effects of dehydroandrographolide succinate, a derivative of the active compound found in the medicinal plant Andrographis paniculata. The following sections outline procedures for cell culture treatment, analysis of anti-inflammatory effects via the NF-κB signaling pathway, and assessment of apoptosis induction.

I. Overview of Biological Activity

Dehydroandrographolide and its derivatives have been shown to possess significant anti-inflammatory and potential anticancer properties. A primary mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. By blocking NF-κB activation, this compound can suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, studies on related compounds suggest that it may induce apoptosis, or programmed cell death, in cancer cell lines, making it a compound of interest for oncological research.

II. Quantitative Data Summary

The following tables summarize key quantitative parameters for the in vitro application of this compound and related compounds.

Table 1: Recommended Concentration Ranges for In Vitro Studies

| Parameter | Concentration Range | Cell Line Examples | Reference |

| Anti-inflammatory Assays | 1 - 50 µM | RAW264.7, HL-60, Human LX-2 | [1][2] |

| Apoptosis Assays | 10 - 100 µM | Oral Cancer Cells (SAS, OECM-1) | [3] |

Table 2: IC50 Values of Andrographolide (Related Compound) for Anti-inflammatory Markers

| Marker | IC50 Value | Cell Line | Reference |

| PGE2 | 8.8 µM | RAW264.7 | [4] |

| TNF-α | Varies by stimulus | RAW264.7, THP-1 | [4] |

| IL-6 | Varies by stimulus | RAW264.7, THP-1 | [4] |

III. Experimental Protocols

A. General Cell Culture and Treatment Protocol

This protocol describes the basic steps for treating adherent cell lines with this compound.

Materials:

-

Cell line of interest (e.g., RAW264.7 macrophages, cancer cell line)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates (e.g., 6-well, 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency in a T-75 flask.

-

Trypsinize and resuspend cells in fresh complete medium.

-

Count cells using a hemocytometer or automated cell counter.

-

Seed cells into appropriate culture plates at the desired density (e.g., 2 x 10^5 cells/mL for a 6-well plate).

-

Incubate overnight to allow for cell attachment.

-

-

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 100 mM).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Treatment:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).

-

Remove the old medium from the seeded cells and replace it with the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

-

Incubation:

-

Downstream Analysis:

-

After incubation, proceed with the desired assay (e.g., NF-κB activity assay, apoptosis assay, cytokine analysis).

-

Caption: General experimental workflow for in vitro cell treatment.

B. Protocol for Assessing NF-κB Activation

This protocol utilizes a luciferase reporter assay to quantify NF-κB activation.

Materials:

-

Cells treated as described in Protocol A

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Lipofectamine or other transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid according to the manufacturer's protocol for the transfection reagent.

-

Allow cells to recover for 24 hours post-transfection.

-

-

Treatment and Stimulation:

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided in the luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.

-

Express the results as a fold change relative to the stimulated vehicle control.

-

Caption: Inhibition of the NF-κB signaling pathway.

C. Protocol for Apoptosis Detection using Annexin V Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.[8][9][10]

Materials:

-

Cells treated as described in Protocol A

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

-

Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[8]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caption: Workflow for Annexin V apoptosis assay.

D. Protocol for Anti-inflammatory Cytokine Measurement by ELISA

This protocol details the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Supernatants from cells treated as described in Protocol A

-

ELISA kit for the specific cytokine of interest (e.g., Mouse TNF-alpha DuoSet ELISA)

-

Microplate reader

Procedure:

-

Sample Collection:

-

After the treatment period, collect the cell culture supernatants.

-

Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cellular debris.

-

Store the cleared supernatants at -80°C until use.

-

-

ELISA Assay:

-

Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking the plate to prevent non-specific binding.

-

Adding standards and samples (supernatants) to the wells.

-

Adding a detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution to produce a colorimetric reaction.

-

Stopping the reaction with a stop solution.

-

-

-

Data Measurement and Analysis:

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Generate a standard curve using the absorbance values of the known standards.

-

Calculate the concentration of the cytokine in the unknown samples by interpolating their absorbance values from the standard curve.

-

Express the results as pg/mL or ng/mL of the cytokine.

-

IV. Conclusion

These protocols provide a framework for the in vitro investigation of this compound. Researchers can adapt these methods to their specific cell lines and experimental questions. Careful optimization of cell density, drug concentrations, and incubation times is recommended for each new experimental setup. The provided diagrams offer a visual representation of the key pathways and workflows to aid in experimental design and data interpretation.

References

- 1. researchgate.net [researchgate.net]

- 2. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Andrographolide Enhances Nuclear Factor-κB Subunit p65 Ser536 Dephosphorylation through Activation of Protein Phosphatase 2A in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotech.illinois.edu [biotech.illinois.edu]

- 9. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Application Note: Quantification of Dehydroandrographolide Succinate in Human Plasma by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of dehydroandrographolide succinate (DAS) in human plasma. This compound is a derivative of andrographolide, a compound extracted from the medicinal plant Andrographis paniculata, and is utilized for its anti-inflammatory and anti-infective properties.[1] This method employs a simple protein precipitation procedure for sample preparation and utilizes tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. The method has been validated over a linear range of 10 to 5000 ng/mL and is suitable for pharmacokinetic studies in clinical and preclinical research.

Introduction

This compound (DAS) is a water-soluble derivative of dehydroandrographolide, widely used in the treatment of viral pneumonia and upper respiratory tract infections.[1][2] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the analysis of DAS in human plasma using LC-MS/MS, a technique renowned for its specificity and sensitivity.[3] The method involves a straightforward protein precipitation extraction followed by chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode.

Experimental Protocols

-

This compound (DAS) reference standard

-

Internal Standard (IS): Appropriate deuterated or structural analog (e.g., Andrographolide)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Drug-free human plasma (with K2-EDTA as anticoagulant)

-

Liquid Chromatograph: UPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve DAS and IS in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the DAS stock solution with 50:50 methanol/water to create working solutions for calibration standards and quality control (QC) samples.

-

IS Working Solution: Dilute the IS stock solution with methanol to achieve a final concentration of 50 ng/mL.

-

Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 5 µL of the IS working solution.

-

Add 100 µL of a precipitant solution (acetonitrile/methanol, 90:10, v/v) to each tube to precipitate plasma proteins.[2]

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 15,000 x g for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer 50 µL of the clear supernatant to a new tube or vial.

-

Dilute the supernatant with 450 µL of water/acetonitrile (60:40, v/v).[2]

-

Vortex briefly and inject 2 µL of the final mixture into the LC-MS/MS system.[2]

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Conditions

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

|---|---|

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition (DAS) | Q1: 531.2 m/z → Q3: 99.0 m/z |

| MRM Transition (IS) | Analyte-specific (e.g., for Andrographolide: 349.1 → 287.2 m/z) |

| Dwell Time | 100 ms |

| Ion Source Temp. | 550 °C |

| Capillary Voltage | -3.5 kV |

Method Validation Summary

The method was validated according to established bioanalytical guidelines. The results demonstrate the reliability, accuracy, and precision of the method for its intended purpose.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Result |

|---|---|

| Linearity Range | 10 – 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.99[4] |

| LLOQ | 10 ng/mL[4] |

| LLOQ Accuracy & Precision | Within ±20% of nominal value |

Table 4: Accuracy and Precision (Intra- and Inter-Day)

| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |

|---|---|---|---|

| Low | 30 | -4.7% to 13.0% | 0.9% to 6.5% |

| Medium | 300 | -2.5% to 8.5% | 1.5% to 5.2% |

| High | 4000 | -3.1% to 10.2% | 1.1% to 4.8% |

Note: Accuracy and precision data are representative values based on published methods.[4]

Table 5: Recovery and Matrix Effect

| Parameter | Result |

|---|---|

| Extraction Recovery | 85.5% – 93.4%[4] |

| Matrix Effect | 107% – 119%[4] |

Note: Values indicate that the method achieves consistent extraction and that ion suppression/enhancement from plasma components is minimal and controlled.

Visualizations

Caption: Workflow for plasma sample analysis of DAS.

Caption: Key parameters for bioanalytical method validation.

Conclusion

The LC-MS/MS method presented here is rapid, sensitive, and specific for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high throughput, and the method meets the criteria for bioanalytical method validation. It has been successfully applied to pharmacokinetic studies and is a valuable tool for researchers and professionals in drug development.[4]

References

- 1. glpbio.com [glpbio.com]

- 2. Pharmacokinetics and tolerance of this compound injection after intravenous administration in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of this compound in human plasma by liquid chromatography tandem mass spectrometry (LC-MS/MS): Method development, validation and clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying PRRSV Replication Using Dehydroandrographolide Succinate

Introduction

Porcine reproductive and respiratory syndrome (PRRS) is a viral disease that causes significant economic losses in the global swine industry. The causative agent, PRRS virus (PRRSV), leads to reproductive failure in sows and respiratory disease in pigs of all ages. Current vaccines offer limited protection, necessitating the development of new antiviral strategies. Dehydroandrographolide succinate (PDS), a derivative of andrographolide, has shown promise as a potent inhibitor of PRRSV replication. These application notes provide a comprehensive overview of the use of PDS to study PRRSV replication, detailing its antiviral activity, mechanism of action, and relevant experimental protocols.

Antiviral Activity of this compound (PDS)

PDS exhibits robust antiviral activity against various strains of PRRSV in both Marc-145 cells (an established cell line) and primary porcine alveolar macrophages (PAMs), the primary target cells of PRRSV in vivo.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the cytotoxicity and antiviral efficacy of PDS against different PRRSV strains in Marc-145 cells and PAMs.

Table 1: Cytotoxicity and Antiviral Activity of PDS in Marc-145 Cells [1][2]

| PRRSV Strain | CC50 (μmol/L) | EC50 (μmol/L) | Selectivity Index (SI = CC50/EC50) |

| GD-HD | 29,409 | 57.15 | >515 |

| XH-GD | 29,409 | 85.41 | >344 |

| NADC30-like HNhx | 29,409 | 67.83 | >433 |

Table 2: Antiviral Activity of PDS in Porcine Alveolar Macrophages (PAMs) [1]

| PRRSV Strain | EC50 (μmol/L) |

| GD-HD | 47.16 |

Mechanism of Action

The antiviral activity of PDS against PRRSV is multifaceted, involving direct interaction with viral particles and modulation of host cellular pathways.

1. Direct Inactivation of PRRSV Particles

Further studies have shown that PDS can directly interact with PRRSV particles, a property not observed with its parent compound, andrographolide.[1][2] This direct interaction likely contributes to its potent antiviral effects.

2. Inhibition of NF-κB Signaling Pathway

PRRSV infection activates the NF-κB signaling pathway, which is crucial for efficient viral gene expression and replication.[1] PDS has been shown to potently suppress PRRSV-induced NF-κB activation.[1][2] This is achieved by inhibiting the degradation of IκBα and reducing the production of phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65), a key subunit of the NF-κB complex.[1] The suppression of p65 nuclear translocation by PDS has also been confirmed through confocal microscopy.[1]

3. Alleviation of Oxidative Stress

PRRSV infection induces oxidative stress in host cells by generating reactive oxygen species (ROS), which plays a significant role in the virus's pathogenesis.[1] PDS treatment has been demonstrated to alleviate PRRSV-induced oxidative stress.[1][2]

Signaling Pathway Diagram

Caption: Mechanism of PDS antiviral activity against PRRSV.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Virus Strains

-

Cell Lines:

-

Marc-145 cells: Maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Porcine Alveolar Macrophages (PAMs): Isolated from the bronchoalveolar lavage fluid of 4-week-old PRRSV-negative piglets. Maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.

-

-

Virus Strains:

-

Type 2 PRRSV strains: GD-HD, XH-GD, and NADC30-like HNhx.

-

Virus titration is performed on Marc-145 cells and expressed as the 50% tissue culture infective dose (TCID50).

-

Cytotoxicity Assay

The cytotoxicity of PDS is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

Seed Marc-145 cells in a 96-well plate and incubate until confluent.

-

Treat the cells with various concentrations of PDS for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) using regression analysis.

-

Antiviral Activity Assay (Indirect Immunofluorescence Assay - IFA)

The inhibitory effect of PDS on PRRSV replication is determined by IFA.

-

Procedure:

-

Seed Marc-145 cells or PAMs in 96-well plates.

-

Infect the cells with PRRSV (multiplicity of infection, MOI = 0.05) for 2 hours at 37°C.

-

Remove the viral inoculum and add fresh medium containing various concentrations of PDS.

-

Incubate for 48 hours post-infection (hpi).

-

Fix the cells with 4% paraformaldehyde for 30 minutes.

-

Permeabilize the cells with 0.2% Triton X-100 for 15 minutes.

-

Block with 5% bovine serum albumin (BSA) for 1 hour.

-

Incubate with a monoclonal antibody against the PRRSV N protein overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 568-conjugated goat anti-mouse) for 1 hour.

-

Counterstain cell nuclei with DAPI.

-

Visualize and capture images using a fluorescence microscope.

-

Calculate the 50% effective concentration (EC50) based on the reduction in infected cells.

-

Experimental Workflow Diagram

Caption: Workflow for determining the antiviral activity of PDS.

Western Blot Analysis

To assess the effect of PDS on the NF-κB pathway.

-

Procedure:

-

Infect Marc-145 cells with PRRSV (MOI = 0.05) for 2 hours or stimulate with lipopolysaccharide (LPS; 5 µg/mL) for 6 hours.

-

Treat the cells with PDS for 24 hours.

-

Lyse the cells and quantify protein concentrations using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk for 1 hour.

-

Incubate with primary antibodies against p-p65, p-IκBα, and β-actin overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect protein bands using an enhanced chemiluminescence (ECL) kit.

-

Confocal Microscopy

To visualize the nuclear translocation of the NF-κB p65 subunit.

-

Procedure:

-

Grow Marc-145 cells on coverslips in a 24-well plate.

-

Infect with PRRSV and treat with PDS as described for the antiviral assay.

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against p65.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips with a mounting medium containing DAPI.

-

Observe the subcellular localization of p65 using a confocal microscope.

-

Reactive Oxygen Species (ROS) Analysis

To measure the effect of PDS on PRRSV-induced oxidative stress.

-

Procedure:

-

Infect Marc-145 cells with PRRSV for 2 hours or stimulate with H2O2 for 30 minutes.

-

Treat with PDS for 24 hours.

-

Incubate the cells with the ROS-sensitive fluorescent probe DCFH-DA for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze ROS levels by immunofluorescence assay (IFA) and flow cytometry.

-

Direct Virucidal Assay

To determine if PDS directly interacts with PRRSV particles.

-

Procedure:

-

Mix PRRSV (0.05 MOI) with various concentrations of PDS and incubate for 1 hour at 37°C.

-

Separate the virus from PDS using ultrafiltration centrifugation (30 K cutoff).

-

Infect Marc-145 cells with the recovered virus.

-

Assess the viral infectivity by IFA at 48 hpi.

-

References

- 1. Andrographolide and Its Derivative Potassium Dehydrographolide Succinate Suppress PRRSV Replication in Primary and Established Cells via Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Andrographolide and Its Derivative Potassium Dehydrographolide Succinate Suppress PRRSV Replication in Primary and Established Cells via Differential Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for Assessing the Antithrombotic Effect of Dehydroandrographolide Succinate

These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to assess the antithrombotic effects of dehydroandrographolide succinate (DAS). The methodologies outlined below are based on established in vitro and in vivo studies and are designed to elucidate the compound's mechanism of action on platelet aggregation and the coagulation cascade.

Introduction

This compound (DAS) is a derivative of andrographolide, a major bioactive component of Andrographis paniculata.[1][2] While primarily known for its anti-inflammatory and antiviral properties, recent studies have highlighted its potential as an antithrombotic agent.[1][2][3] Thrombosis, the formation of a blood clot inside a blood vessel, is a critical factor in the pathophysiology of major cardiovascular diseases. Antithrombotic therapies aim to prevent or treat thrombosis by inhibiting platelet function (antiplatelet agents) or by targeting the coagulation cascade (anticoagulants).

DAS has been shown to exert its antithrombotic effects through a dual mechanism: inhibiting platelet aggregation and modulating the coagulation pathway.[1] Specifically, it has been found to decrease the production of thromboxane A2 (TXA2), a potent platelet agonist, and to enhance the activity of Antithrombin III (AT-III), a key inhibitor of the coagulation cascade.[1][3]

These notes provide detailed protocols for evaluating the antiplatelet and anticoagulant properties of DAS, enabling researchers to systematically investigate its therapeutic potential.

Experimental Workflow

The overall workflow for assessing the antithrombotic effect of DAS involves a series of in vitro and in vivo experiments.

Caption: Experimental workflow for assessing the antithrombotic effect of DAS.

In Vitro Protocols

Platelet Aggregation Assay

This assay evaluates the effect of DAS on platelet aggregation in human whole blood, induced by arachidonic acid.

Materials:

-

Fresh human whole blood collected in 3.8% sodium citrate.

-

This compound (DAS) solutions at various concentrations.

-

Aspirin (positive control).

-

Arachidonic acid (inducing agent).

-

Platelet aggregometer.

Protocol:

-

Prepare different concentrations of DAS. A common range to test is low, medium, and high doses.

-

Pre-incubate aliquots of human whole blood with the different concentrations of DAS or aspirin for a specified time.

-

Initiate platelet aggregation by adding arachidonic acid to the blood samples.

-

Measure the platelet aggregation rate using a platelet aggregometer.

-

Compare the aggregation rates of DAS-treated samples to the control (untreated) and aspirin-treated samples.

Coagulation Function Tests

These tests assess the effect of DAS on various parameters of the coagulation cascade.

Materials:

-

Anticoagulated human blood.

-

Automated blood coagulation analyzer.

-

Reagents for Prothrombin Time (PT), Activated Partial Thromboplastin Time (APTT), Thrombin Time (TT), Fibrinogen (Fg) content, and Antithrombin III (AT-III) activity.

Protocol:

-

Centrifuge the anticoagulant-treated blood to obtain plasma.

-

Use an automated blood coagulation analyzer to measure PT, APTT, TT, Fg, and AT-III activity in the plasma samples.

-

Perform these measurements on plasma from both control and DAS-treated blood to determine the effect of DAS on these coagulation parameters.

In Vivo Protocols

Animal Model and Drug Administration

This protocol uses Sprague-Dawley (SD) rats to assess the in vivo antithrombotic effects of DAS.

Materials:

-

Male Sprague-Dawley (SD) rats.

-

This compound (DAS).

-

Aspirin (positive control).

-

Vehicle (control).

Protocol:

-

Divide the rats into different groups: a control group, an aspirin group (e.g., 30 mg/kg), and several DAS groups with varying doses (e.g., 200, 400, and 600 mg/kg).[3]

-

Administer the respective treatments (vehicle, aspirin, or DAS) to the rats, for example, via intragastric or intraperitoneal injection, once daily for a consecutive number of days (e.g., 3 days).[3]

Blood Sample Collection and Analysis

Protocol:

-

After the treatment period, collect blood samples from the rats.

-

Perform the following analyses on the collected blood:

-

Platelet Aggregation: Measure the arachidonic acid-induced platelet aggregation rate.

-

Coagulation Function: Determine PT, APTT, TT, Fg content, and AT-III activity.

-

Coagulation Factor Activity: Measure the activity of specific coagulation factors such as FV, FVII, FVIII, FX, and FXI.[3]

-

Metabolite Measurement: Quantify the levels of thromboxane B2 (TXB2, a stable metabolite of TXA2) and 6-keto-prostaglandin F1α (a stable metabolite of PGI2).[3]

-

Histopathology

To assess potential side effects, such as gastrointestinal bleeding, which can be associated with some antithrombotic agents like aspirin.

Protocol:

-

After the final blood collection, euthanize the rats.

-

Excise the stomach and observe the gastric mucosa for any signs of hemorrhage.

-

Perform histopathological examination of the gastric tissue.

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison between the different treatment groups.

Table 1: Effect of DAS on Platelet Aggregation (in vivo)

| Treatment Group | Platelet Aggregation Rate (%) |

| Control | (Value ± SD) |

| Aspirin (30 mg/kg) | (Value ± SD) |

| DAS (200 mg/kg) | (Value ± SD) |

| DAS (400 mg/kg) | (Value ± SD) |

| DAS (600 mg/kg) | (Value ± SD) |

Based on data from Yin et al. (2022), DAS at 400 mg/kg decreased the platelet aggregation rate by 29.46%, and at 600 mg/kg by 40.56%. The calculated ED50 was 386.9 mg/kg.[1]

Table 2: Effect of DAS on Coagulation Parameters and Metabolites (in vivo)

| Parameter | Control Group | Aspirin Group | DAS High-Dose Group |

| TXB2 (pg/mL) | 1531.95 ± 649.90 | (Value ± SD) | 511.08 ± 411.82 |

| AT-III (%) | 103.22 ± 16.22 | (Value ± SD) | 146.46 ± 8.96 |

| PT (s) | 10.42 ± 0.44 | (Value ± SD) | 9.22 ± 0.21 |

| APTT (s) | 16.43 ± 1.4 | (Value ± SD) | 14.07 ± 0.75 |

| TT (s) | 37.04 ± 2.13 | (Value ± SD) | 32.68 ± 1.29 |

| Fibrinogen (g/L) | 2.18 ± 0.39 | (Value ± SD) | 3.61 ± 0.37 |

Data adapted from Yin et al. (2022).[3][4]

Mechanism of Action and Signaling Pathways

The antithrombotic effect of DAS is attributed to its influence on two key pathways: the platelet aggregation pathway and the coagulation cascade.

Inhibition of Platelet Aggregation

DAS inhibits platelet aggregation primarily by reducing the synthesis of thromboxane A2 (TXA2).

Caption: DAS inhibits platelet aggregation by reducing TXA2 levels.

Modulation of the Coagulation Cascade

DAS enhances the activity of Antithrombin III (AT-III), a serine protease inhibitor that inactivates several coagulation factors, most notably thrombin (Factor IIa) and Factor Xa.

Caption: DAS enhances AT-III activity, leading to increased inhibition of thrombin and Factor Xa.

Conclusion

The protocols described in these application notes provide a robust framework for the preclinical assessment of the antithrombotic properties of this compound. By employing a combination of in vitro and in vivo assays, researchers can obtain comprehensive data on its efficacy and mechanism of action, paving the way for further drug development and clinical application. The dual mechanism of inhibiting platelet aggregation and enhancing anticoagulation suggests that DAS could be a promising candidate for thromboprophylaxis.[4]

References

- 1. The antithrombosis effect of this compound: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antithrombosis effect of this compound: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes: Dehydroandrographolide Succinate in NF-κB Pathway Inhibition Studies

Introduction

Dehydroandrographolide succinate (DAS), a derivative of andrographolide, is a compound extracted from the medicinal plant Andrographis paniculata[1][2]. It is widely utilized in research for its significant anti-inflammatory, anti-infective, and immunomodulatory properties[1][3][4]. A key mechanism underlying these effects is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation, immune responses, cell proliferation, and survival[5][6]. Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers, making it a prime target for therapeutic intervention[7][8]. These notes provide detailed protocols and data for researchers utilizing this compound as a specific inhibitor to study the NF-κB pathway.

Mechanism of NF-κB Inhibition

Under normal physiological conditions, NF-κB dimers (most commonly the p65/p50 heterodimer) are held inactive in the cytoplasm by binding to Inhibitor of κB (IκB) proteins[5]. Upon stimulation by pro-inflammatory signals such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α and IL-6[4][5].

This compound has been shown to interfere with this cascade at multiple points:

-

Inhibition of IκBα Degradation: Studies demonstrate that DAS treatment strongly inhibits the degradation of IκBα and reduces the phosphorylation of both IκBα and the p65 subunit of NF-κB in response to stimuli[5].

-

Upstream Signal Blocking: In certain models, DAS can suppress inflammatory responses by blocking the interaction between LPS and Toll-like receptor 4 (TLR4), an upstream receptor that initiates NF-κB activation[4].

The parent compound, andrographolide, has also been shown to inhibit NF-κB by covalently modifying the p50 subunit at cysteine 62, which may be a mechanism shared by its derivatives[5].

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound potassium sodium salt | TargetMol [targetmol.com]

- 4. Anti-Inflammatory Activity of Dehydroandrographolide by TLR4/NF-κB Signaling Pathway Inhibition in Bile Duct-Ligated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Andrographolide and Its Derivative Potassium Dehydrographolide Succinate Suppress PRRSV Replication in Primary and Established Cells via Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 7. Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Andrographolide-based potential anti-inflammatory transcription inhibitors against nuclear factor NF-kappa-B p50 subunit (NF-κB p50): an integrated molecular and quantum mechanical approach - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Dehydroandrographolide Succinate

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of dehydroandrographolide succinate (DAS). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAS), and why is its solubility a concern?

This compound is a derivative of andrographolide, a bioactive compound extracted from the plant Andrographis paniculata.[1][2][3] It is widely investigated for its anti-inflammatory, anti-infective, and immunostimulatory effects, particularly for treating viral pneumonia and upper respiratory tract infections.[1][3] Like its parent compound, DAS is characterized by poor water solubility, which can significantly limit its bioavailability and therapeutic efficacy, posing a major challenge in formulation development.[4][5] Approximately 40% of marketed drugs and up to 90% of new chemical entities in the discovery pipeline exhibit poor aqueous solubility.[6][7]

Q2: What are the primary strategies for improving the aqueous solubility of DAS?

There are several established techniques to enhance the solubility of poorly soluble drugs like DAS. These can be broadly categorized into physical modifications, chemical modifications, and formulation-based approaches.[8][9][10]

-

Physical Modifications : These methods alter the solid-state properties of the drug without changing its chemical structure. Key techniques include:

-

Solid Dispersions : Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can significantly increase its dissolution rate.[4][5][11]

-

Particle Size Reduction : Techniques like micronization and nanonization increase the surface area of the drug, which can improve its dissolution rate according to the Noyes-Whitney equation.[7][12][13]

-

-

Chemical Modifications : These strategies involve altering the molecule itself to be more soluble.

-

Salt Formation : As a succinate ester, DAS is an acidic compound. Converting it into a salt (e.g., this compound potassium salt) is a common and highly effective method to increase solubility.[1][8][14][15]

-

Co-crystallization : This involves creating a crystalline structure composed of the active pharmaceutical ingredient (API) and a co-former, which can improve solubility and dissolution.[9][16]

-

-

Formulation-Based Approaches : These methods involve the use of excipients to create a more favorable environment for dissolution.

-

Cyclodextrin Complexation : Encapsulating the hydrophobic DAS molecule within the cavity of a cyclodextrin can form an inclusion complex with a hydrophilic exterior, enhancing its aqueous solubility.[17][18][19]

-

pH Adjustment : For ionizable drugs like DAS, adjusting the pH of the formulation can increase the proportion of the more soluble ionized form.[8][20][21]

-

Use of Co-solvents and Surfactants : Blending water with water-miscible organic solvents (co-solvents) or adding surfactants to form micelles can effectively solubilize hydrophobic compounds.[5][7][9]

-

Lipid-Based Formulations : Systems like self-emulsifying drug delivery systems (SEDDS) can dissolve the drug in a lipid base, which then forms a fine emulsion upon contact with aqueous fluids in the gut, facilitating absorption.[6][7]

-

Troubleshooting Guide

Problem: My DAS formulation shows poor dissolution despite using a standard method.

-

Possible Cause 1: Crystalline Drug Form: The crystalline form of a drug is generally less soluble than its amorphous form.[8] Your processing method may not have successfully converted the DAS to an amorphous state.

-

Solution: Confirm the physical state of your DAS using techniques like X-ray diffractometry (XRD) or Differential Scanning Calorimetry (DSC). If crystalline peaks are present, optimize your method (e.g., in solid dispersions, try a different polymer or a faster solvent removal technique like spray drying).[5][18]

-

-

Possible Cause 2: Polymer/Excipient Incompatibility: The chosen polymer or excipient may not be optimal for DAS.

-

Possible Cause 3: pH of the Dissolution Medium: As an acidic compound, the solubility of DAS is pH-dependent. Its solubility will be significantly lower in acidic environments compared to neutral or alkaline conditions.[22][23]

-

Solution: Measure the pH of your dissolution medium. If you are working with an oral formulation, test dissolution in simulated gastric fluid (acidic) and simulated intestinal fluid (neutral/alkaline) to understand its behavior. Incorporating pH modifiers like meglumine or sodium carbonate into the formulation can create a more favorable microenvironmental pH for dissolution.[21][22]

-

Problem: The solubility of my DAS formulation decreases over time (precipitation).

-

Possible Cause 1: Conversion from Metastable to Stable Form: Amorphous or metastable polymorphic forms, while more soluble, have a thermodynamic tendency to convert to a more stable, less soluble crystalline form over time, especially in the presence of moisture or heat.[6]

-

Solution: Incorporate precipitation inhibitors into your formulation. For solid dispersions, polymers like HPMCAS are known to maintain supersaturated states by inhibiting crystallization.[6] Ensure proper storage conditions (low humidity and controlled temperature).

-

-

Possible Cause 2: Common Ion Effect: If you have created a salt form of DAS, the presence of an excess of the counter-ion in the solution can reduce its solubility.[14]

-

Solution: Be mindful of the composition of your buffers and dissolution media. For example, if you have a potassium salt of DAS, using a high-concentration potassium phosphate buffer could suppress dissolution.

-

Data on Solubility Enhancement Strategies

The following tables summarize quantitative data on various solubility enhancement techniques, primarily focusing on the parent compound, andrographolide, due to the availability of published data. These results provide a strong indication of the potential success of these methods for DAS.

Table 1: Enhancement of Andrographolide Solubility using Solid Dispersions

| Polymer Carrier | Drug:Carrier Ratio | Preparation Method | Fold Increase in Solubility | Reference |

| Soluplus® | 1:4 | Spray Drying | ~4.7 | [4] |

| PVP K30 | 1:4 | Solvent Evaporation | > 3 | [4] |

| Poloxamer 407 | 1:5 | Fusion Method | Not specified, significant increase | [9] |

Table 2: Enhancement of Andrographolide Solubility using Cyclodextrin Inclusion Complexes

| Cyclodextrin Type | Molar Ratio (Drug:CD) | Preparation Method | Key Finding | Reference |

| β-Cyclodextrin (β-CD) | 1:2 | Spray Drying | ~100% better dissolution than pure drug | [18] |

| γ-Cyclodextrin (γ-CD) | 1:1 (in solution) | Phase Solubility | Highest stability constant (Kc) | [18] |

| Hydroxypropyl-β-CD (HP-β-CD) | 1:1 (in solution) | Phase Solubility | AL-type linear increase in solubility | [18] |

Key Experimental Workflows & Mechanisms

The following diagrams illustrate the workflow for selecting a solubility enhancement strategy and the mechanisms of two common techniques.

Caption: Workflow for selecting a solubility enhancement strategy for DAS.

Caption: Conversion of crystalline drug to an amorphous state in a polymer.

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

Detailed Experimental Protocols

Protocol 1: Preparation of DAS Solid Dispersion by Solvent Evaporation

This protocol describes a common lab-scale method for preparing solid dispersions.

Materials:

-

This compound (DAS)

-

Polymer carrier (e.g., Polyvinylpyrrolidone K30, PVP K30)

-

Organic solvent (e.g., Ethanol, Methanol, or a mixture capable of dissolving both DAS and the polymer)

-

Rotary evaporator

-

Vacuum oven

-

Mortar and pestle, sieve

Procedure:

-

Determine Ratio: Decide on the drug-to-carrier weight ratio (e.g., 1:2, 1:4). A 1:4 ratio is a good starting point for highly insoluble compounds.

-

Dissolution: Accurately weigh the calculated amounts of DAS and PVP K30. Dissolve them in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution of both components, using gentle warming or sonication if necessary.

-

Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature (e.g., 40-50°C, well below the solvent's boiling point to avoid bumping). Apply vacuum and rotation to evaporate the solvent until a thin, solid film forms on the flask wall.

-

Drying: Scrape the solid film from the flask. Place the material in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

-

Pulverization: Transfer the dried solid dispersion to a mortar and gently pulverize it into a fine powder.

-

Sieving and Storage: Pass the powder through a sieve (e.g., 100-mesh) to ensure a uniform particle size. Store the final product in a desiccator to protect it from moisture.

-

Characterization: Analyze the solid dispersion using DSC and XRD to confirm the amorphous nature of the drug. Perform dissolution studies to compare its performance against the pure drug.

Protocol 2: Preparation of DAS-Cyclodextrin Inclusion Complex by Kneading Method

This method is simple, avoids large volumes of organic solvents, and is suitable for initial screening.

Materials:

-

This compound (DAS)

-

Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

-

Water-ethanol solution (e.g., 50:50 v/v)

-

Mortar and pestle

-

Vacuum oven

Procedure:

-

Molar Ratio Calculation: Calculate the required weights of DAS and HP-β-CD for a specific molar ratio (e.g., 1:1 or 1:2).

-

Initial Mixing: Place the accurately weighed HP-β-CD in a glass mortar. Add a small amount of the water-ethanol solution to moisten the powder.

-

Kneading: Triturate the mixture with the pestle to form a homogenous paste.

-

Drug Incorporation: Add the accurately weighed DAS to the paste in small portions while continuously kneading. Continue kneading for a specified period (e.g., 45-60 minutes). If the mixture becomes too dry, add a few more drops of the solvent blend to maintain a paste-like consistency.

-

Drying: Scrape the resulting paste and spread it as a thin layer on a glass tray. Dry the product in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Pulverization and Storage: Pulverize the dried complex into a fine powder and pass it through a sieve. Store in a desiccator.

-

Characterization: Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and phase solubility studies to confirm the formation of the inclusion complex and evaluate its solubility enhancement.[24][25]

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. glpbio.com [glpbio.com]

- 4. mdpi.com [mdpi.com]

- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. journals.umcs.pl [journals.umcs.pl]

- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 10. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]

- 11. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 15. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. wjbphs.com [wjbphs.com]

- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 19. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 24. iipseries.org [iipseries.org]

- 25. onlinepharmacytech.info [onlinepharmacytech.info]

Technical Support Center: Enhancing the Bioavailability of Dehydroandrographolide Succinate Formulations

Welcome to the technical support center for dehydroandrographolide succinate (DAS) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshoot issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAS) and why is its bioavailability a concern?

A1: this compound is a derivative of andrographolide, a major bioactive component extracted from the herbal medicine Andrographis paniculata.[1][2] It is developed to improve upon the poor water solubility of the parent compound, andrographolide.[1] While DAS and its salt forms, such as potassium this compound, have improved solubility for injectable formulations, achieving high oral bioavailability remains a significant challenge.[1][3] The parent compound, dehydroandrographolide, has a low oral bioavailability of approximately 11.92% in rats.[4] Factors contributing to the low oral bioavailability of andrographolide and its derivatives include poor aqueous solubility, potential for hydrolysis in alkaline environments, first-pass metabolism, and efflux by transporters like P-glycoprotein (P-gp).[5]

Q2: What are the primary formulation strategies to enhance the oral bioavailability of DAS?

A2: The main strategies focus on improving the solubility, dissolution rate, and/or membrane permeability of the compound. Key approaches include:

-

Solid Dispersions: This technique involves dispersing the drug in a molecular or amorphous state within a hydrophilic polymer matrix.[6] Carriers like polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and Soluplus® have been shown to be effective for the parent compound, andrographolide.[5][6][7]

-

Nanocrystal Technology: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced saturation solubility and dissolution velocity.[8]

-

Prodrugs: Chemical modification of the drug molecule to create an ester prodrug can enhance lipophilicity and membrane permeability.[9][10] The succinate ester moiety of DAS is itself a prodrug strategy.

-

Cyclodextrin Inclusion Complexes: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin can significantly improve its aqueous solubility and stability.[11][12]

Q3: How should I prepare a stock solution of DAS for in vitro or in vivo experiments?